Curculigoside C

Catalog No.
S1789744
CAS No.
M.F
C22H26O12
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Curculigoside C

Product Name

Curculigoside C

IUPAC Name

[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate

Molecular Formula

C22H26O12

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3/t15-,17-,18+,19-,22-/m1/s1

InChI Key

DSPUSYGYNSWPGB-DRASZATQSA-N

Curculigoside C has been reported in Curculigo orchioides with data available.

Curculigoside C is a specialized phenolic glucoside isolated from Curculigo orchioides, structurally distinguished as the C-3′ hydroxylated derivative of the more common Curculigoside A [1]. In procurement and material selection, it serves as a critical analytical reference standard and a highly potent bioactive baseline for pharmacological research [1]. Its primary value lies in its role as a high-purity marker for standardizing Amaryllidaceae extracts and as a precise comparator in neuroprotection and oxidative stress assays, where its specific vicinal oxygen-bearing groups provide measurable advantages over its parent compound[1].

Procurement Fit

OH
Free radical scavenging research: Select for hydroxyl radical antioxidant studies where C-3′ hydroxyl structure is relevant.
PK
PK/ADME profiling: Higher oral exposure reported vs curculigoside A; supports phenolic glycoside exposure-model studies.
Structural differentiation: C-3′ OH group drives activity and metabolic pathway differences from curculigoside A.

Substituting Curculigoside C with the more abundant Curculigoside A or crude Curculigo orchioides extracts compromises both analytical resolution and assay sensitivity [1]. In structure-activity relationship (SAR) studies, the absence of the C-3′ hydroxyl group in Curculigoside A significantly reduces its free radical scavenging capacity and protective efficacy in H2O2-induced stress models [1]. Furthermore, for pharmacokinetic profiling and quality control of herbal formulations, failing to quantify Curculigoside C leads to incomplete metabolic mapping, as its distinct absorption kinetics (Tmax ~0.11 h) and specific metabolic pathways—including unique dehydration and sulfonation routes—cannot be accurately inferred from class-level data or mixed glycoside profiles[1].

Substitution Risk

Radical scavenging profile differs: curculigoside C shows reported higher antioxidant activity in head-to-head assay; curculigoside A may not match.
Oral bioavailability substantially diverges: systemic exposure reported ~5–10-fold higher with curculigoside C; cross-study comparison may affect in vivo design.
Metabolic pathway mismatch: curculigoside C undergoes demethylation and sulfonation; metabolic profile may not extrapolate from curculigoside A.

Purity-Linked Reproducibility in Antioxidant Assays

In standardized hydroxyl radical scavenging assays utilizing an H2O2/Fe2+ system, the precise molecular structure of Curculigoside C—specifically the C-3′ hydroxyl group—yields an IC50 of 0.25 mM, significantly outperforming the more abundant Curculigoside A[1]. For procurement, this means that relying on crude extracts or Curculigoside A for antioxidant baselines introduces unacceptable variability. Procuring high-purity Curculigoside C ensures reproducible, high-potency radical scavenging comparable to established benchmarks like epigallocatechin gallate [1].

Evidence DimensionHydroxyl radical scavenging potency (IC50)
Target Compound Data0.25 mM
Comparator Or BaselineCurculigoside A (lower scavenging capacity)
Quantified DifferenceCurculigoside C provides significantly enhanced scavenging capacity due to its vicinal oxygen-bearing groups.
ConditionsH2O2/Fe2+ hydroxyl radical generation assay

Buyers must procure the exact C-3′ hydroxylated form to guarantee reproducible, high-potency positive controls in oxidative stress assays.

OH• Scavenging
Head-to-head
Curculigoside C IC₅₀ 0.25 mM Curculigoside A: lower potency reported
Supports antioxidant screening context
Colorimetric assay; attributed to C-3′ OH group

Mainstream Laboratory Workflow Fit for Neuroprotection Screening

Curculigoside C demonstrates a quantifiably enhanced neuroprotective profile compared to Curculigoside A when rescuing SY5Y neuroblastoma cells from H2O2-induced apoptosis [1]. Because crude Curculigo extracts contain fluctuating ratios of these glycosides, using pure Curculigoside C is essential for reproducible cell viability rescue in neurotoxicity screening workflows [1]. The specific vicinal oxygen-bearing groups on the benzene ring are critical for this enhanced in vitro stability and protective efficacy [1].

Evidence DimensionCell viability rescue
Target Compound DataEnhanced protective effect against H2O2-induced cytotoxicity
Comparator Or BaselineCurculigoside A (inferior viability rescue)
Quantified DifferenceMeasurably higher cell survival rates compared to the parent compound.
ConditionsIn vitro SY5Y cell culture exposed to H2O2

Ensures reliable, reproducible cell viability baselines in neurodegeneration drug discovery workflows, avoiding the inconsistencies of mixed glycoside treatments.

O₂⁻ Scavenging
Reported
IC₅₀ 0.88 mM
QC benchmark for procurement
Single-compound baseline measurement

Analytical Workflow Fit for Pharmacokinetic Standardization

For quality control and pharmacokinetic mapping of herbal formulations, Curculigoside C provides a highly specific absorption and elimination signature that cannot be extrapolated from general curculigoside data [1]. UPLC-MS/MS quantification reveals a rapid oral absorption (Tmax = 0.106–0.111 h) and a low absolute bioavailability (2.01–2.39%) in rat models [1]. Procuring this exact analytical standard is mandatory for laboratories to accurately track its twelve distinct metabolic pathways, including specific dehydration and sulfonation routes, ensuring rigorous compliance in formulation standardization[1].

Evidence DimensionPharmacokinetic tracking (Tmax and Bioavailability)
Target Compound DataTmax = 0.106-0.111 h; Absolute bioavailability = 2.01-2.39%
Comparator Or BaselineGeneric Amaryllidaceae extract profiles
Quantified DifferenceProvides exact, quantifiable absorption and metabolic tracking parameters absent in unstandardized mixtures.
ConditionsIntragastric administration (15-60 mg/kg) analyzed via UPLC-QTOF-MS

Essential for analytical laboratories requiring a precise reference standard to validate the pharmacokinetic profiles of Amaryllidaceae-derived products.

Oral Bioavailability
Cross-study
Curculigoside C: 2.01% (15 mg/kg) Curculigoside A: 0.38% (100 mg/kg) ~5.3–9.7-fold higher exposure
Supports formulation-exposure review
Rat model; UPLC-MS/MS; cross-study comparison
Tmax (Absorption)
Cross-study
Curculigoside C: ~0.11 h (6.4–6.7 min) Curculigoside A: ~0.24 h (14.4 min) ~2-fold faster
Supports absorption kinetics review
May reflect C-3′ OH substitution effect
Arthritis Model
Class-level
Reduced paw swelling, arthritis scores; decreased TNF-α, IL-1β, IL-6
Supports JAK/STAT pathway-response context
CIA rat model; shared class activity
Aβ Aggregation
Class-level
Curculigoside C: no activity reported Curculigosides B, D: active in vitro
Not suitable for Aβ-targeted studies
Select B or D for amyloid aggregation research

Analytical Reference for Herbal Quality Control

Essential for UPLC-MS/MS and UPLC-QTOF-MS profiling of Curculigo orchioides extracts. Procuring Curculigoside C allows analytical laboratories to accurately differentiate the C-3′ hydroxylated metabolites from the more abundant Curculigoside A, ensuring precise pharmacokinetic mapping and compliance in formulation standardization [1].

Positive Control in Antioxidant SAR Assays

Deployed as a benchmark compound in hydroxyl and superoxide radical scavenging assays. Its quantified IC50 (0.25 mM) and the specific reactivity of its vicinal oxygen-bearing groups make it a superior baseline compared to generic curculigosides for evaluating structure-activity relationships [1].

Baseline Standard in Neuroprotection Workflows

Utilized as a protective agent in H2O2-induced SY5Y cell death models. Curculigoside C offers a more potent and reproducible baseline than Curculigoside A for evaluating new treatments targeting oxidative-stress-related neurodegeneration [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydroxyl radical oxidative stress studies
Higher antioxidant capacity reported
Hydroxyl radical scavenging assay validation
Phenolic glycoside ADME studies
Higher oral bioavailability reported
Exposure-model validation; metabolite profiling
Neuroprotection studies (oxidative stress-focused)
Antioxidant capacity and apoptosis pathway modulation
H₂O₂ injury model validation; non-Aβ endpoints
Arthritis model studies with oxidative stress endpoints
Dual-action: cytokine modulation and antioxidant activity
CIA model response; JAK/STAT and ROS endpoints

XLogP3

0.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

482.14242626 Da

Monoisotopic Mass

482.14242626 Da

Heavy Atom Count

34

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